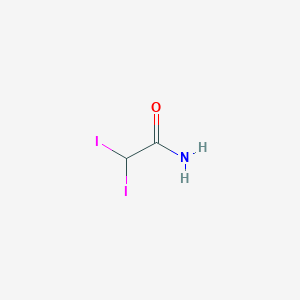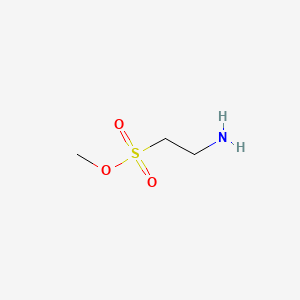
2,2-Diiodoacetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
UV/H2O2 Pre-oxidation in Water Treatment
- 2,2-Diiodoacetamide has been studied in the context of haloacetamides (HAcAms) formation during water treatment processes. UV/H2O2 pre-oxidation is explored as a method to minimize the formation of HAcAms, including 2,2-Diiodoacetamide, in drinking water, aiming to control emerging nitrogen-based disinfection byproducts (N-DBPs) (Chu et al., 2014).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis and properties of N-substituted diiodoacetamides, including 2,2-Diiodoacetamide. This involves degradation of cyclohexanecarboxamides or acetoacetamides with sodium hypoiodite, highlighting the chemical pathways and potential applications in creating compounds like "iodoamphenicol" (Stephen, Schulz, & Reinshagen, 1974).
Cytotoxicity Studies
- Studies on iodinated haloacetamides (I-HAcAms), including 2,2-Diiodoacetamide, have investigated their cytotoxic mechanisms. These compounds exhibit significant cytotoxicity via reactive oxygen species (ROS) accumulation and apoptosis in HepG-2 cells, providing insights into the health risks associated with these disinfection by-products (Hong et al., 2018).
Environmental Impact and Formation
- Research on the formation and speciation of haloacetamides, including diiodoacetamide, in chloraminated iodide-containing waters has been conducted. This is significant in understanding the environmental impact and behavior of these compounds in water treatment and natural water bodies (Fang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-diiodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3I2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDNDAZSTPQDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617919 | |
| Record name | 2,2-Diiodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diiodoacetamide | |
CAS RN |
5875-23-0 | |
| Record name | 2,2-Diiodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Chloro-6-methylfuro[2,3-d]pyrimidine](/img/structure/B1628619.png)




